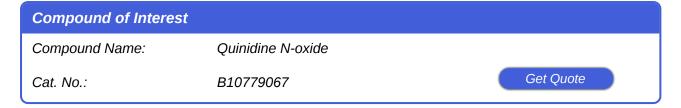


A Comprehensive Technical Guide to Quinidine N-oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Quinidine N-oxide**, a primary metabolite of the antiarrhythmic drug quinidine. This document will cover its chemical structure, physicochemical properties, metabolic formation, and relevant experimental protocols for its synthesis and characterization, presented in a manner suitable for research and development applications.

Chemical Structure and Properties

Quinidine N-oxide is the product of the oxidation of the quinuclidine nitrogen atom of quinidine.[1][2] Its formal chemical name is (9S)-6'-Methoxycinchonan-9-ol 1-Oxide.[3] The introduction of the N-oxide functional group alters the physicochemical and pharmacological properties of the parent compound.

Chemical Identifiers:

- IUPAC Name: (1R,2R,4S,5R)-2-((S)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidine 1-oxide[4]
- CAS Number: 70116-00-6[3][4][5][6]
- Molecular Formula: C₂₀H₂₄N₂O₃[3][4][5][6][7]
- SMILES: O--INVALID-LINK----INVALID-LINK--C4">C@([H])[N@+]4(CC3)[O-][5]



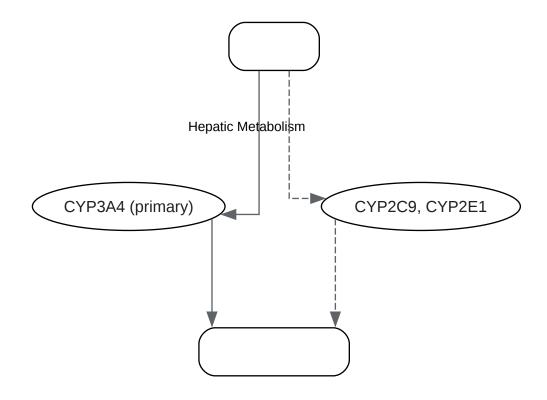
InChl Key: WVDIZKMXQMCCAA-ROCUERRRSA-N[5][7]

The key physicochemical properties of **Quinidine N-oxide** are summarized in the table below.

Property	Value	Source
Molecular Weight	340.42 g/mol	[3][4][6]
Purity (by HPLC)	≥95% (typical)	[3][5]
Appearance	Solid	[5]
Solubility	Soluble in DMSO	[5]
Storage Temperature	-20°C or 2-8°C for long-term storage	[3][5]

Metabolic Formation of Quinidine N-oxide

Quinidine N-oxide is a major, yet pharmacologically inactive, metabolite of quinidine.[5][8] The metabolic conversion of quinidine to its N-oxide is primarily mediated by the cytochrome P450 enzyme system in the liver. Specifically, CYP3A4 is the most active enzyme in the formation of **Quinidine N-oxide**, with contributions from CYP2C9 and CYP2E1.[5]





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Metabolic pathway of Quinidine to **Quinidine N-oxide**.

Pharmacokinetic Data

A study in healthy subjects revealed the following pharmacokinetic parameters for **Quinidine N-oxide** after oral administration.[8]

Parameter	Mean Value (± SD)
Elimination Half-Life	2.5 ± 0.28 hours
Renal Clearance	1.3 ± 0.3 L/hr
Unchanged in Urine (up to 12h)	13.9% ± 3.7% of dose
Free Fraction in Serum	3.3% ± 0.83%

These findings indicate that **Quinidine N-oxide** has a considerably shorter elimination half-life than its parent drug, quinidine.[8]

Experimental Protocols Synthesis of Quinidine N-oxide via Ozonolysis

A common method for the N-oxidation of cinchona alkaloids like quinidine involves the use of ozone. This method offers regioselective oxidation at the quinuclidine nitrogen.[1][2]

Materials and Equipment:

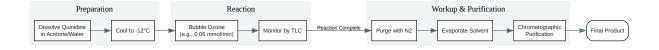
- Quinidine
- Acetone/water (95:5 v/v) solvent mixture
- Ozone generator
- Reaction vessel equipped with a gas dispersion tube
- Low-temperature bath (-12°C to 0°C)



- Nitrogen gas source
- Rotary evaporator
- Chromatography equipment for purification (e.g., TLC, column chromatography)

Procedure:

- Dissolve quinidine in the acetone/water mixture to a concentration of approximately 0.15 M in the reaction vessel.
- Cool the solution to between -12°C and 0°C using the low-temperature bath.
- Bubble ozone through the solution at a controlled rate (e.g., 0.06 mmol/minute).
- Monitor the reaction progress (e.g., by TLC) until the starting material is consumed. The solution may turn a pale yellow color.[1]
- Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen gas
 to remove any residual ozone.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude Quinidine N-oxide using standard chromatographic techniques.



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Workflow for the synthesis of **Quinidine N-oxide**.

Characterization Methods



The synthesized **Quinidine N-oxide** should be characterized to confirm its identity and purity. The following techniques are typically employed:

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical purity for commercially available Quinidine N-oxide is ≥95%.[3][5]
- Mass Spectrometry (MS): Confirms the molecular weight of the compound. For Quinidine N-oxide, the expected protonated molecular ion [M+H]+ would be at m/z 341.4.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the position of the N-oxide.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the N-O stretching vibration, providing evidence of the N-oxide group.
- UV-Vis Spectroscopy: To determine the compound's absorption spectrum.

Conclusion

Quinidine N-oxide is a key metabolite in the biotransformation of quinidine. Understanding its chemical properties, metabolic pathway, and methods for its synthesis and characterization is crucial for researchers in pharmacology, toxicology, and drug development. This guide provides a foundational overview to support further investigation and application of this compound in a laboratory setting.

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